molecular formula C13H17NO4 B10959456 5-(2-Methoxy-5-methylanilino)-5-oxopentanoic acid

5-(2-Methoxy-5-methylanilino)-5-oxopentanoic acid

Cat. No.: B10959456
M. Wt: 251.28 g/mol
InChI Key: MWGRJJYMVXSRAW-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylanilino)-5-oxopentanoic acid: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with an anilino group and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxy-5-methylanilino)-5-oxopentanoic acid typically involves the reaction of 2-Methoxy-5-methylaniline with a suitable acylating agent. One common method is the acylation of 2-Methoxy-5-methylaniline with glutaric anhydride under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) can yield corresponding amines.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 5-(2-Methoxy-5-methylanilino)-5-oxopentanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. It is also used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Methoxy-5-methylaniline: A precursor in the synthesis of 5-(2-Methoxy-5-methylanilino)-5-oxopentanoic acid.

    5-Methyl-o-anisidine: Another aromatic amine with similar structural features.

    6-Methoxy-m-toluidine: A compound with a methoxy group and a methyl group on the benzene ring.

Uniqueness: this compound is unique due to the presence of both an anilino group and a pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

5-(2-methoxy-5-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO4/c1-9-6-7-11(18-2)10(8-9)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

MWGRJJYMVXSRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCCC(=O)O

Origin of Product

United States

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